Olopatadine-d3 Hydrochloride
Description
Principles of Isotopic Labeling in Drug Discovery and Development
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In the context of drug discovery, the use of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous as they are non-radioactive. acanthusresearch.comcrimsonpublishers.com
The foundation of deuteration's utility lies in the kinetic isotope effect (KIE). scielo.org.mx The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). ijeat.orgresearchgate.net This increased bond strength is a result of the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. researchgate.netnih.gov
When a C-H bond is cleaved in the rate-determining step of a chemical reaction, replacing that hydrogen with deuterium can lead to a significant decrease in the reaction rate. libretexts.org This is known as the primary kinetic isotope effect. The magnitude of the KIE provides valuable insights into reaction mechanisms. researchgate.net For instance, a substantial KIE is often indicative of C-H bond breakage in the slowest step of a reaction, as has been demonstrated in studies of E2 elimination reactions. libretexts.org
Furthermore, the replacement of hydrogen with deuterium can also influence the acid-base equilibrium of organic compounds. Generally, organic acids are weaker in deuterium oxide (D₂O) than in water (H₂O). nih.gov This is attributed to both the intrinsic isotope exchange effect of the acid and the medium effect of the solvent. nih.govnih.gov
The kinetic isotope effect is strategically applied in pharmaceutical research to improve the metabolic stability of drugs. unibestpharm.comnih.gov Many drugs are broken down in the body by metabolic enzymes, often through the cleavage of C-H bonds. By selectively replacing these susceptible hydrogens with deuterium, the rate of metabolic breakdown can be slowed. unibestpharm.com
This can lead to several desirable outcomes:
Improved Pharmacokinetic Properties: A slower rate of metabolism can increase a drug's half-life in the body, potentially leading to reduced dosing frequency. ijeat.org
Enhanced Drug Selectivity: Deuteration can sometimes prevent the formation of non-selective metabolites, thereby improving the drug's targeting of its intended biological pathway. unibestpharm.com
Reduced Toxicity: By altering metabolic pathways, deuteration can decrease the formation of toxic metabolites, thereby improving the safety profile of a drug. unibestpharm.com
The first deuterated drug to receive FDA approval was deutetrabenazine, a treatment for Huntington's disease, marking a significant milestone in the application of this technology. nih.gov
Theoretical Basis of Deuterium Isotope Effects in Organic Chemistry
Role of Stable Isotope-Labeled Compounds as Analytical Standards
Beyond their therapeutic potential, stable isotope-labeled compounds, particularly deuterated ones, are indispensable as internal standards in bioanalytical method development and quantitative mass spectrometry. acanthusresearch.comcrimsonpublishers.com
Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites in biological matrices such as blood, plasma, and urine. crimsonpublishers.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in these assays. nih.gov An ideal internal standard should have chemical and physical properties that are nearly identical to the analyte being measured. bioanalysis-zone.com
SIL-IS, such as deuterated compounds, co-elute with the unlabeled analyte in chromatographic systems and exhibit similar behavior during sample preparation and ionization in the mass spectrometer. bioanalysis-zone.com This close similarity allows the SIL-IS to effectively compensate for variability in sample extraction, recovery, and matrix effects, which are common challenges in bioanalysis. acanthusresearch.comcrimsonpublishers.com
In quantitative mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards offer significant advantages. clearsynth.comresolvemass.ca Mass spectrometers can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). scioninstruments.com
Key advantages include:
Improved Accuracy and Precision: By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can achieve highly accurate and precise quantification. clearsynth.comtexilajournal.com
Compensation for Matrix Effects: Complex biological samples contain numerous other compounds that can interfere with the ionization of the analyte, either suppressing or enhancing its signal. Deuterated standards experience these "matrix effects" in a very similar way to the analyte, allowing for effective correction. crimsonpublishers.comclearsynth.com
Enhanced Method Robustness: The use of deuterated standards contributes to the development of robust and reliable analytical methods, which is critical for regulatory submissions and clinical studies. clearsynth.com
A mass difference of three or more mass units between the analyte and the SIL internal standard is generally required for small molecules to avoid spectral overlap. acanthusresearch.com
Olopatadine-d3 Hydrochloride: A Deuterated Analytical Standard
Olopatadine (B1677272) is a histamine (B1213489) H1 receptor antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis. chemicalbook.comwikipedia.org this compound is the deuterium-labeled analog of Olopatadine Hydrochloride. pharmaffiliates.commedchemexpress.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | (11Z)-11-[3-(Dimethyl-d3-amino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid Hydrochloride | pharmaffiliates.com |
| CAS Number | 1331635-21-2 | pharmaffiliates.comcaymanchem.com |
| Molecular Formula | C₂₁H₂₀D₃NO₃ • HCl | caymanchem.comcaymanchem.com |
| Molecular Weight | 376.9 g/mol | caymanchem.com |
| Appearance | Solid | caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₃) | caymanchem.com |
| Application | Internal standard for the quantification of olopatadine by GC- or LC-MS | caymanchem.com |
This compound is specifically designed for use as an internal standard in analytical research. caymanchem.comveeprho.com The three deuterium atoms are typically located on one of the methyl groups of the dimethylamino moiety. veeprho.comsynzeal.com This labeling provides a sufficient mass difference for clear differentiation from the unlabeled olopatadine in mass spectrometric analysis. Its primary application is to ensure the accuracy and reliability of methods used to quantify olopatadine in various samples, including those from pharmacokinetic studies. caymanchem.comveeprho.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-KSSVLRJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Olopatadine D3 Hydrochloride
Historical Overview of Olopatadine (B1677272) Synthesis Routes
Several synthetic strategies have been developed for Olopatadine, primarily focusing on the construction of the key dibenz[b,e]oxepine core and the stereoselective introduction of the (3-dimethylaminopropylidene) side chain. thieme-connect.comijsrst.com The most prominent of these strategies involve Grignard reactions, Wittig olefinations, and palladium-catalyzed reactions. thieme-connect.comijsrst.com
Early synthetic routes for Olopatadine and related dibenz[b,e]oxepine derivatives utilized the Grignard reaction to introduce the necessary side chain. ijsrst.comallfordrugs.comgoogle.com This approach typically involves the reaction of a Grignard reagent, such as (3-dimethylaminopropyl)magnesium chloride, with a ketone precursor, specifically 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (also known as Isoxepac). allfordrugs.comgoogle.com The subsequent dehydration of the resulting tertiary alcohol leads to the formation of the exocyclic double bond. google.com
The Wittig reaction is a widely employed and commercially utilized method for the synthesis of Olopatadine. thieme-connect.comallfordrugs.comacs.org This olefination reaction involves the coupling of a phosphorus ylide with a ketone. In the context of Olopatadine synthesis, the ketone is typically Isoxepac, and the ylide is generated from a (3-dimethylaminopropyl)triphenylphosphonium salt. allfordrugs.comnewdrugapprovals.org
The stereoselectivity of the Wittig reaction is a critical factor and has been the subject of extensive research. researchgate.netnih.gov The ratio of the desired (Z)-isomer to the (E)-isomer is highly dependent on the reaction conditions, including the choice of base, solvent, and the counter-ion of the phosphonium (B103445) salt. researchgate.netnih.gov For instance, using n-butyl lithium as the base can produce a Z/E mixture of Olopatadine. allfordrugs.com Other processes using sodium hydride as the base have reported Z/E isomer ratios of approximately 2.3:1. newdrugapprovals.orggoogle.com Some methods have reported Z/E ratios of 1.5:1. google.com The use of large excesses of the Wittig reagent and base is a common drawback, leading to increased costs and complex purification procedures. newdrugapprovals.orggoogle.com
| Reaction | Key Reagents | Typical Z/E Ratio | Drawbacks |
| Grignard Reaction | Isoxepac, (3-dimethylaminopropyl)magnesium chloride | Poor, often favors (E)-isomer | Poor stereoselectivity, low yield of (Z)-isomer allfordrugs.comgoogle.com |
| Wittig Reaction | Isoxepac, (3-dimethylaminopropyl)triphenylphosphonium salt, Base (e.g., n-BuLi, NaH) | 1.5:1 to 2.5:1 | Use of excess reagents, difficult purification allfordrugs.comnewdrugapprovals.orggoogle.com |
To overcome the stereoselectivity challenges of the Grignard and Wittig reactions, palladium-catalyzed cross-coupling reactions have been developed as a more efficient and stereospecific alternative for Olopatadine synthesis. ijsrst.comacs.orgresearchgate.net These methods offer greater control over the geometry of the exocyclic double bond.
One notable approach is the intramolecular stereospecific seven-membered ring cyclization of an alkyne intermediate using a palladium catalyst and a hydride source. acs.orgresearchgate.netthieme-connect.com This strategy involves the Sonogashira coupling of an aryl halide with a terminal alkyne to form a key intermediate. researchgate.netscielo.br The subsequent palladium-catalyzed intramolecular cyclization proceeds with high stereoselectivity to afford the desired (Z)-isomer. acs.orgresearchgate.net Optimization of this key cyclization step has been achieved through Design of Experiment (DoE), leading to high yields of the (Z)-isomer. acs.orgresearchgate.net
Another palladium-catalyzed method is the intramolecular Heck reaction. ijsrst.comresearchgate.netnih.gov In this approach, a trans-stereoselective Wittig olefination is first used to create an E-alkene intermediate. researchgate.netnih.gov The subsequent intramolecular Heck cyclization, catalyzed by a palladium complex, proceeds in a syn-addition and syn-elimination fashion to selectively generate the (Z)-isomer of the dibenz[b,e]oxepine ring system. scielo.br
| Catalyst System | Key Reaction Type | Stereoselectivity | Advantages |
| Pd(OAc)2, P(o-tolyl)3, Formic Acid | Intramolecular cyclization of alkyne | High Z-selectivity | High yield, stereospecific acs.orgresearchgate.net |
| Pd(OAc)2, K2CO3, NBu4Cl | Intramolecular Heck reaction | High Z-selectivity from E-alkene | Stereospecific cyclization researchgate.netscielo.br |
Wittig Reaction-Based Methodologies in Olopatadine Synthesis
Deuterium (B1214612) Incorporation Methodologies for Olopatadine-d3 Hydrochloride
The synthesis of this compound involves the specific incorporation of three deuterium atoms into the Olopatadine molecule. medchemexpress.comcaymanchem.com The deuterium atoms are typically introduced at the N,N-dimethylamino moiety. medchemexpress.comcaymanchem.com The primary strategies for achieving this involve either site-specific deuteration or the use of deuterated precursors.
Site-specific deuteration allows for the introduction of deuterium atoms at precise locations within a molecule. organic-chemistry.orgnih.govacs.org This can be achieved through various methods, including hydrogen-deuterium exchange reactions catalyzed by acids, bases, or transition metals. researchgate.netmdpi.com For the synthesis of Olopatadine-d3, a potential route could involve the deuteration of the N,N-dimethyl groups.
Recent advances in catalysis have provided novel methods for site-specific alkyl deuteration. organic-chemistry.orgnih.govnih.gov For example, copper-catalyzed deacylative deuteration has been reported for the degree-controlled deuteration of alkyl groups, using D2O as the deuterium source. organic-chemistry.orgnih.gov Such methods could theoretically be adapted for the late-stage deuteration of an Olopatadine precursor. However, the more common and direct approach for preparing Olopatadine-d3 involves the use of isotopically labeled starting materials.
The use of commercially available or synthesized deuterated precursors is a fundamental and widely practiced strategy for preparing isotopically labeled compounds. researchgate.netsymeres.com This approach ensures the precise location and number of deuterium atoms in the final molecule.
Site-Specific Deuteration Approaches in Organic Synthesis
Optimization of Synthetic Pathways for Deuterated Olopatadine Analogues
The synthesis of deuterated analogues of Olopatadine, such as this compound, involves strategic modifications to established synthetic routes to efficiently incorporate deuterium atoms. Optimization of these pathways focuses on cost-effectiveness and isotopic purity without compromising the yield or stereochemical integrity of the final active pharmaceutical ingredient. A key challenge in synthesizing Olopatadine is controlling the stereochemistry of the exocyclic double bond to obtain the desired (Z)-isomer. ijsrst.comresearchgate.net
Strategies for Stereoselective Synthesis of Z-Isomers
The therapeutic efficacy of Olopatadine is attributed exclusively to the (Z)-isomer, making the stereoselective synthesis of this geometric isomer a paramount challenge for chemists. google.com Early synthetic approaches, which often relied on Wittig or Grignard reactions to introduce the 3-(dimethylamino)propylidene side chain, suffered from poor stereoselectivity, frequently yielding mixtures of (E) and (Z)-isomers that required difficult separation. ijsrst.comgoogle.com Some Wittig-based routes were found to produce a significant excess of the undesired E-isomer. allfordrugs.com
To overcome these limitations, modern synthetic strategies have focused on transition-metal-catalyzed reactions that offer superior control over stereochemistry. ijsrst.com Palladium-catalyzed intramolecular cyclizations have emerged as a particularly effective and stereospecific method for generating the Z-isomer. researchgate.netgoogle.com
One prominent strategy involves an intramolecular, stereospecific seven-membered ring cyclization from an alkyne intermediate, utilizing a palladium catalyst and a hydride source. ijsrst.comresearchgate.netgoogle.com This method directly and selectively forms the (Z)-configured dihydrodibenzo[b,e]oxepine core. researchgate.net Another successful approach is the use of a stereoselective Heck reaction, which involves the intramolecular cyclization of an E-alkene intermediate to selectively generate the Z-isomer of the final ring system. ijsrst.comresearchgate.net The Sonogashira coupling has also been employed to construct key alkyne intermediates, which are then subjected to cyclization to form the Olopatadine backbone. researchgate.netallfordrugs.com
These advanced methods provide a more reliable and efficient pathway to the target Z-isomer, avoiding the low yields and complex purification procedures associated with less selective reactions. ijsrst.comgoogle.com The choice of catalyst, ligands, and reaction conditions is critical in these palladium-catalyzed systems to achieve high stereoselectivity. mdpi.com
Data Tables
Table 1: Comparison of Key Synthetic Reactions for Z-Isomer Selectivity in Olopatadine Synthesis
| Reaction Type | Key Reagents/Catalysts | Typical Outcome/Selectivity | Reference |
|---|---|---|---|
| Wittig Reaction | 3-Dimethylaminopropyl-triphenylphosphonium bromide, Sodium hydride | Often results in poor Z/E stereoselectivity; can favor the undesired E-isomer. | ijsrst.comgoogle.comallfordrugs.com |
| Grignard Reaction | Grignard reagents (e.g., ClMgCH₂CH₂CH₂NMe₂) followed by dehydration | Can lead to low Z/E isomer ratios, requiring extensive purification. | ijsrst.comgoogle.com |
| Palladium-Catalyzed Intramolecular Cyclization | Alkyne intermediate, Palladium catalyst, Hydride source | High stereospecificity, leading to the desired Z-isomer in high yield. | researchgate.netgoogle.com |
| Stereoselective Heck Reaction | E-alkene intermediate, Palladium catalyst | Controls stereochemistry to selectively generate the Z-isomer. | ijsrst.comresearchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Olopatadine |
| (Z)-Olopatadine |
| (E)-Olopatadine |
| Olopatadine-d6 |
| Dimethyl sulfate-d6 |
| Isoxepac |
| 3-Dimethylaminopropyltriphenylphosphonium bromide hydrobromide |
Advanced Analytical Methodologies for Olopatadine D3 Hydrochloride
Chromatographic Techniques for Separation and Quantificationscholarsresearchlibrary.comresearchgate.netfigshare.comresearchgate.nettsijournals.com
The precise separation and quantification of Olopatadine (B1677272) and its deuterated analogue, Olopatadine-d3 Hydrochloride, are critical for various applications, including pharmacokinetic studies and quality control of pharmaceutical formulations. researchgate.netresearchgate.net Chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), are the cornerstones of these analytical efforts. scholarsresearchlibrary.comfigshare.comresearchgate.nettsijournals.comderpharmachemica.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applicationsderpharmachemica.comresearchgate.netderpharmachemica.comnih.gov
LC-MS/MS has emerged as a highly sensitive and selective method for the determination of Olopatadine in various biological matrices and pharmaceutical ingredients. researchgate.netderpharmachemica.comnih.gov Its ability to couple the separation power of liquid chromatography with the mass-resolving capabilities of tandem mass spectrometry allows for the accurate quantification of Olopatadine and its deuterated internal standard, this compound. researchgate.netderpharmachemica.com
The development and validation of LC-MS/MS methods for this compound are guided by stringent international guidelines to ensure the reliability and accuracy of the results. figshare.comderpharmachemica.commedipol.edu.tr Key validation parameters include selectivity, linearity, precision, accuracy, sensitivity, recovery, and stability.
Selectivity: The method must be able to differentiate and quantify the analyte of interest, Olopatadine, from other components in the sample matrix, including potential metabolites and impurities. derpharmachemica.comnih.gov In one study, the specificity of an LC-MS/MS method was confirmed by the absence of interfering peaks at the retention times of Olopatadine and its internal standard in blank plasma samples. nih.gov
Linearity: A linear relationship between the concentration of the analyte and the instrumental response is essential for accurate quantification. figshare.comderpharmachemica.com For Olopatadine, calibration curves have been shown to be linear over concentration ranges such as 0.2 to 100 ng/mL, with correlation coefficients (r²) consistently greater than 0.99. researchgate.netnih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. derpharmachemica.com For Olopatadine analysis, intra- and inter-day precision values are typically required to be within acceptable limits, often less than 15%. nih.gov Similarly, accuracy is assessed by determining the percentage of relative error, which should also fall within a predefined range. nih.gov
Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.netnih.gov For Olopatadine in human plasma, LLOQs as low as 0.2 ng/mL have been achieved. researchgate.netnih.gov
Recovery: Recovery experiments are performed to evaluate the efficiency of the extraction process. derpharmachemica.comderpharmachemica.com The recovery of Olopatadine from the sample matrix should be consistent and reproducible. derpharmachemica.com
Stability: The stability of Olopatadine and its deuterated internal standard in the biological matrix and in the analytical solutions must be evaluated under various storage and handling conditions to ensure that the concentration does not change over time. derpharmachemica.comjchr.org
Table 1: LC-MS/MS Method Validation Parameters for Olopatadine
| Parameter | Typical Range/Value | Source |
| Linearity Range | 0.2 - 100 ng/mL | researchgate.netnih.gov |
| Correlation Coefficient (r²) | > 0.99 | researchgate.netnih.gov |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | researchgate.netnih.gov |
| Intra-day Precision (%RSD) | < 11.4% | nih.gov |
| Inter-day Precision (%RSD) | < 11.4% | nih.gov |
| Accuracy (Relative Error) | -6.40% to 9.26% | nih.gov |
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection technique used in tandem mass spectrometry. nih.govunb.brntu.edu.sg In the analysis of Olopatadine, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. whiterose.ac.uk This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.
The use of a deuterated internal standard, such as this compound, is crucial in LC-MS/MS analysis. researchgate.netresearchgate.net Olopatadine-d3 has nearly identical chemical and physical properties to Olopatadine, meaning it co-elutes and experiences similar ionization and fragmentation patterns. However, due to the mass difference from the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows for the correction of any variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification.
For the quantification of Olopatadine, the MRM transition of m/z 338 → 165 is commonly monitored. nih.gov For the deuterated internal standard, Olopatadine-d3, a different MRM transition is used to differentiate it from the non-deuterated form. researchgate.netresearchgate.net
Table 2: MRM Transitions for Olopatadine and Potential Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Olopatadine | 338 | 165 | nih.gov |
| Amitriptyline (Internal Standard) | 278 | 91 | nih.gov |
| Loratadine (Internal Standard) | 383.17 | 336.90 | researchgate.net |
Method Development and Validation Parameters (Selectivity, Linearity, Precision, Accuracy, Sensitivity, Recovery, Stability)
High-Performance Liquid Chromatography (HPLC) Methodologiesscholarsresearchlibrary.comresearchgate.netfigshare.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Olopatadine in pharmaceutical dosage forms and bulk drug substances. scholarsresearchlibrary.comresearchgate.netfigshare.comresearchgate.net Various HPLC methods have been developed and validated, offering reliable and robust analytical solutions. researchgate.nettsijournals.com
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Olopatadine. scholarsresearchlibrary.comresearchgate.netfigshare.comresearchgate.net In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. scholarsresearchlibrary.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Several RP-HPLC methods have been developed for Olopatadine, often using a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. scholarsresearchlibrary.comproquest.com The pH of the buffer is a critical parameter that influences the retention and peak shape of Olopatadine. scholarsresearchlibrary.com Detection is typically performed using a UV detector at a wavelength where Olopatadine exhibits maximum absorbance, such as 220 nm, 246 nm, or 299 nm. scholarsresearchlibrary.comfigshare.comproquest.com
Method validation for RP-HPLC includes parameters such as system suitability, linearity, accuracy, precision, robustness, and stability of the sample solution. scholarsresearchlibrary.comresearchgate.net Linearity has been established in ranges such as 35-65 μg/ml, with high percentage recoveries demonstrating the accuracy of the methods. researchgate.net
Table 3: Exemplary RP-HPLC Method Parameters for Olopatadine Hydrochloride
| Parameter | Condition | Source |
| Column | C18 (e.g., Kromasil, Inertsil-ODS 3V) | researchgate.netresearchgate.net |
| Mobile Phase | Buffer:Methanol:Triethylamine (55:45:0.1, v/v/v), pH 3.0 | researchgate.net |
| Flow Rate | 1.0 mL/min | figshare.comresearchgate.net |
| Detection Wavelength | 299 nm | figshare.com |
| Retention Time | ~6.3 min | researchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly useful for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase systems. thermofisher.comchromatographyonline.com HILIC utilizes a polar stationary phase (such as silica (B1680970) or an amide-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. oup.comthermofisher.com
In the context of Olopatadine analysis, HILIC can be employed to separate Olopatadine from its polar impurities and related substances. oup.comresearchgate.net The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. thermofisher.com This technique is often coupled with mass spectrometry (HILIC-MS) for enhanced sensitivity and selectivity, especially for the analysis of Olopatadine in complex biological matrices like human tears. nih.govresearchgate.net The use of volatile mobile phase components in HILIC makes it highly compatible with MS detection. researchgate.net
Studies have investigated the chromatographic behavior of Olopatadine and its geometric isomers in HILIC mode to optimize separation conditions. oup.comresearchgate.net The choice of the stationary phase, the composition of the mobile phase (including the type and concentration of the buffer and the percentage of organic solvent), and the pH are all critical factors that influence the retention and selectivity of the separation. oup.comrsc.org
Reversed-Phase HPLC Approaches
Ultra-Performance Liquid Chromatography (UPLC) Techniques
Ultra-Performance Liquid Chromatography (UPLC) stands out for its enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). acs.org These characteristics make it highly suitable for the analysis of deuterated compounds and their formulations. acs.orgresearchgate.net For Olopatadine hydrochloride, UPLC methods have been developed and validated for the determination of the active pharmaceutical ingredient (API) and its degradation products. medipol.edu.trscispace.com
A stability-indicating UPLC method can effectively separate Olopatadine from its potential impurities and degradants. medipol.edu.tr Typical method parameters might involve a C18 column, such as a Zorbax Eclipse Plus, with a mobile phase consisting of a mixture of methanol, water, and a buffer solution. medipol.edu.tr Detection is commonly performed using a photodiode array (PDA) detector at a wavelength around 246 nm or 299 nm. medipol.edu.trscispace.com The high efficiency of UPLC allows for rapid analysis times, often under 10 minutes, which is advantageous for high-throughput screening. acs.orgmedipol.edu.tr When analyzing deuterated compounds, UPLC coupled with mass spectrometry (UPLC-MS) is particularly powerful, enabling the simultaneous separation and mass analysis required for isotopic verification and impurity profiling. nih.govwaters.com
Table 1: Example UPLC Method Parameters for Olopatadine Analysis
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (2.1x50 mm, 1.8 µm) |
| Mobile Phase | Methanol:Water:Sodium Acetate Buffer (40:50:10, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 246 nm |
| Run Time | 5 minutes |
This table is a representative example based on published methods for non-deuterated Olopatadine and may require optimization for this compound. medipol.edu.tr
Spectroscopic Methods for Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound, providing detailed information about its molecular structure and isotopic composition.
Mass Spectrometry for Isotopic Purity Assessment
Mass spectrometry (MS) is a cornerstone technique for determining the isotopic purity of deuterated compounds. ansto.gov.aunih.gov By measuring the mass-to-charge ratio of ions, MS can differentiate between molecules with and without deuterium incorporation. For this compound, MS analysis confirms the presence of the deuterium atoms by the corresponding shift in the molecular weight. researchgate.net
Tandem mass spectrometry (MS/MS) is often employed to further enhance selectivity and sensitivity. ansto.gov.au In an MS/MS experiment, a specific parent ion (e.g., the protonated molecule of Olopatadine-d3) is selected and fragmented, and the resulting fragment ions are analyzed. This provides structural information and can be used to develop highly specific quantitative methods. nih.gov The use of deuterated internal standards, such as this compound itself in studies of the non-deuterated analog, is a common practice in quantitative LC-MS analysis to ensure accuracy and precision. medchemexpress.comcaymanchem.com The isotopic distribution profile obtained from high-resolution mass spectrometry can provide a detailed and accurate description of the deuterated active pharmaceutical ingredient (API), where lower isotopologues are considered an integral part of the API rather than impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deuteration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the exact location of deuterium atoms within the this compound molecule. wikipedia.org While proton (¹H) NMR is used to analyze the hydrogen atoms in a molecule, deuterium (²H or D) NMR specifically detects deuterium atoms. wikipedia.orgsigmaaldrich.com
In the ¹H NMR spectrum of a successfully deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. wikipedia.org Conversely, the ²H NMR spectrum will show a signal at a chemical shift similar to that of the corresponding proton, confirming the site of deuteration. wikipedia.org The use of deuterated solvents is standard in NMR analysis to avoid interference from the solvent's own hydrogen atoms. tutorchase.comlabinsights.nl For highly deuterated compounds, ²H NMR is particularly advantageous as it provides a clean spectrum where only the deuterium signals are observed. sigmaaldrich.com
Impurity Profiling and Degradation Product Analysis of Olopatadine
Ensuring the safety and efficacy of a pharmaceutical product requires a thorough understanding of its impurity and degradation profile. biomedres.usijrpr.com This is particularly critical for deuterated compounds, where impurities can include not only process-related substances and degradants but also isotopologues with incorrect levels of deuteration. nih.govresearchgate.net
Identification and Characterization of Deuterated Metabolites and Degradants
The metabolic stability of a drug can be altered by deuteration, potentially leading to a different profile of metabolites. cdnsciencepub.com Identifying and characterizing these deuterated metabolites is crucial for understanding the in vivo behavior of this compound. Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are instrumental in this process, allowing for the separation and identification of metabolites from complex biological matrices. researchgate.net
Forced degradation studies are performed to predict the degradation pathways of Olopatadine under various stress conditions such as acidic, basic, oxidative, and photolytic environments. researchgate.netjournalagent.commedcraveonline.com These studies help in identifying potential degradation products that could form during the shelf-life of the drug product. medcraveonline.comturkjps.org For instance, studies on non-deuterated Olopatadine have identified several degradation products under hydrolytic conditions. researchgate.netjournalagent.com Similar studies on this compound would be necessary to establish its intrinsic stability and degradation profile.
Table 2: Potential Degradation Products of Olopatadine under Stress Conditions
| Stress Condition | Observed Degradation Products (for non-deuterated Olopatadine) |
| Acidic Hydrolysis | OLO1, OLO2, OLO3, OLO4, OLO5 |
| Alkaline Hydrolysis | OLO3, OLO5, OLO6, OLO7 |
| Neutral Hydrolysis | Degradation products common with acidic hydrolysis, including cleavage of the tricyclic ring to form OLO1. |
| Thermal, UV light, Oxidative | No significant degradation observed in some studies. |
This table is based on findings for non-deuterated Olopatadine and serves as a reference for potential degradation pathways to investigate for this compound. researchgate.netjournalagent.comturkjps.org
Analytical Strategies for Related Substances in Deuterated Formulations
The analysis of related substances in deuterated formulations requires highly selective and sensitive analytical methods. nih.gov The presence of impurities, even at trace levels, can impact the safety and efficacy of the drug. biomedres.us A comprehensive impurity profiling strategy involves the use of hyphenated techniques like LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) to identify, characterize, and quantify these impurities. biomedres.us
Pharmacokinetic and Metabolic Investigation of Deuterated Olopatadine Analogues in Preclinical Models
Application of Deuteration in Metabolic Pathway Elucidation
Deuteration is a well-established technique used to unravel the complex metabolic pathways of xenobiotics, including pharmaceutical drugs. cdnsciencepub.comresearchgate.net By selectively introducing deuterium (B1214612) atoms into a molecule, researchers can effectively "label" specific sites and track the molecule's transformation within a biological system. nih.gov
Tracing Metabolic Fates using Deuterium Labels
The use of stable isotope-labeled compounds is a powerful method for tracing the metabolic fate of molecules in biological systems. nih.gov Deuterium-labeled analogues, such as Olopatadine-d3 Hydrochloride, serve as invaluable tracers in preclinical studies. When a deuterated drug is administered, its journey through the body can be monitored using sensitive analytical techniques like mass spectrometry. acs.orgeurisotop.com This allows for the identification and quantification of the parent drug and its various metabolites in biological matrices such as blood and plasma. acs.orgnih.gov
The process, known as Deuterium Metabolic Imaging (DMI) in some contexts, allows researchers to map metabolic fluxes in a non-invasive manner. eurisotop.com By administering a deuterated substrate, scientists can observe its conversion into downstream metabolites, providing localized information about the activity of specific metabolic pathways. eurisotop.comnih.gov This approach helps in building a comprehensive picture of how a drug is absorbed, distributed, metabolized, and excreted (ADME).
Investigation of Cytochrome P450 Metabolism with Deuterated Compounds
The cytochrome P450 (CYP) family of enzymes is a major player in drug metabolism, responsible for the clearance of the vast majority of drugs. cdnsciencepub.complos.org These enzymes often catalyze oxidative reactions that involve the cleavage of a C-H bond. juniperpublishers.comdovepress.com The use of deuterated compounds is particularly insightful for studying CYP-mediated metabolism. cdnsciencepub.comnih.gov
When a C-H bond targeted by a CYP enzyme is replaced with a stronger C-D bond, the rate of metabolism at that site is often significantly reduced. cdnsciencepub.comnih.gov This is known as the deuterium kinetic isotope effect (KIE). portico.org By comparing the metabolic profile of a deuterated drug to its non-deuterated counterpart, researchers can:
Identify the specific sites on the molecule that are most susceptible to CYP-mediated oxidation (metabolic "hot spots"). hyphadiscovery.com
Determine whether C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.govosti.gov
Investigate the potential for "metabolic switching," where blocking one metabolic pathway via deuteration may redirect metabolism to alternative sites. juniperpublishers.complos.org
While liver metabolism represents a minor fraction of olopatadine (B1677272) elimination, with the N-desmethyl and N-oxide metabolites accounting for a small percentage of urinary recovery, studying the interaction with CYP enzymes remains important for understanding the complete metabolic profile. fda.gov Using deuterated analogues can help elucidate the specific CYP isoforms involved and the mechanics of these minor pathways. cdnsciencepub.complos.org
Influence of Deuteration on Enzyme-Mediated Reactions
The substitution of hydrogen with deuterium can directly influence the rate of enzyme-mediated reactions where the cleavage of that bond is a critical step. juniperpublishers.comcdnsciencepub.com This principle is central to the strategy of using deuteration to modify a drug's pharmacokinetic properties.
Kinetic Isotope Effects in Drug Metabolism
The Kinetic Isotope Effect (KIE) quantifies the change in the rate of a chemical reaction upon isotopic substitution. ontosight.aiwikipedia.org The primary KIE occurs when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. portico.orgontosight.ai Due to the greater mass of deuterium compared to hydrogen, the C-D bond has a lower zero-point vibrational energy, making it more stable and requiring more energy to break. portico.org
This difference in bond strength leads to a slower reaction rate for the deuterated compound compared to its hydrogenated analogue. portico.org The KIE is expressed as the ratio of the rate constants (kH/kD). nih.gov In CYP450-catalyzed reactions, primary deuterium KIE values can range from 1 to 5, and in some cases, can be even higher, indicating that C-H bond cleavage is a significant, at least partially rate-limiting, step in the reaction. nih.govnih.govresearchgate.net
| Parameter | Description | Typical Range of Values |
| kH | Rate constant for the reaction with the hydrogen-containing compound. | Varies by reaction |
| kD | Rate constant for the reaction with the deuterium-containing compound. | Varies by reaction |
| KIE (kH/kD) | The ratio of the two rate constants, quantifying the isotope effect. | 1 - 5 (Primary KIE) |
Modulation of Metabolic Stability via Deuterium Substitution
A direct and intended consequence of the kinetic isotope effect is the enhancement of a drug's metabolic stability. juniperpublishers.com By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of enzymatic breakdown can be slowed. dovepress.comnih.gov This strategic deuteration can lead to several favorable changes in a drug's pharmacokinetic profile. isowater.com
The primary benefits observed in preclinical models can include:
Reduced Systemic Clearance: A slower rate of metabolism leads to the drug being cleared from the body less quickly. juniperpublishers.com
Increased Biological Half-life: The drug remains in the systemic circulation for a longer period. juniperpublishers.comwikipedia.org
Reduced Metabolite Load: Deuteration can decrease the formation of specific, sometimes toxic, metabolites. juniperpublishers.comdovepress.com
This modulation of metabolic stability is a key driver for developing deuterated analogues like this compound, with the goal of optimizing the pharmacokinetic profile. juniperpublishers.comresearchgate.net
| Pharmacokinetic Parameter | Potential Effect of Deuteration | Rationale |
| Metabolic Clearance (CL) | Decrease | Slower C-D bond cleavage by metabolic enzymes (KIE). |
| Half-life (t1/2) | Increase | Reduced rate of elimination. juniperpublishers.comwikipedia.org |
| Area Under the Curve (AUC) | Increase | Drug remains in the body longer at higher concentrations. nih.gov |
| Maximum Concentration (Cmax) | Increase | May increase due to reduced first-pass metabolism. nih.gov |
Bioanalytical Method Validation for Preclinical Pharmacokinetic Studies
To accurately assess the pharmacokinetic properties of deuterated compounds like this compound in preclinical studies, it is imperative to use well-characterized and validated bioanalytical methods. au.dkeuropa.eu These methods are essential for the reliable quantification of the drug and its metabolites in biological matrices such as plasma, blood, or urine. au.dkasiapharmaceutics.info
The validation process ensures that the analytical method is suitable for its intended purpose, providing reliable and reproducible data to support regulatory decisions. au.dkeuropa.eu Key parameters that must be evaluated during method validation include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or metabolites. au.dk
Accuracy: The closeness of the determined value to the nominal or known true value. au.dk
Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. au.dk
Sensitivity: Defined by the lower limit of quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. au.dk
Reproducibility: The ability to obtain consistent results when the method is performed by different analysts, on different days, or with different equipment. au.dk
Stability: The chemical stability of the analyte in the biological matrix under various conditions encountered during sample handling, storage, and analysis. au.dk
For quantifying olopatadine and its deuterated analogues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used and highly effective technique. nih.govjapsonline.com These methods offer high sensitivity and selectivity, allowing for the precise measurement of low concentrations of the analytes. japsonline.com The use of a deuterated internal standard, which is structurally similar to the analyte, is a common practice in LC-MS/MS assays to ensure accurate quantification by accounting for variability during sample preparation and analysis. acs.orgjapsonline.com
Methodological Considerations for Plasma Concentration Determination
The accurate quantification of olopatadine in biological matrices, particularly plasma, is fundamental for pharmacokinetic assessments in preclinical models. A variety of analytical methods have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominently used technique due to its high sensitivity and specificity. nih.govoup.comoup.com
Historically, methods such as radioimmunoassay (RIA) with a detection limit of 0.1 ng/mL and gas chromatography/mass spectrometry (GC/MS) with a quantitation limit of 0.50 ng/mL have been employed. fda.gov However, LC-MS/MS methods generally offer superior performance. For instance, a rapid and sensitive LC-MS/MS method was developed that involves sample preparation via protein precipitation with acetonitrile (B52724), followed by a liquid-liquid extraction step. oup.comoup.com Another approach utilizes solid-phase extraction (SPE) for sample clean-up before analysis. nih.govresearchgate.net
These LC-MS/MS methods typically use a C18 analytical column for chromatographic separation and a mass spectrometric detector set to positive ionization mode with multiple reaction monitoring (MRM) to quantify the analyte. oup.comoup.comresearchgate.net The MRM transitions are specific pairs of precursor and product ions that are monitored for the drug and its internal standard to ensure accurate quantification. For olopatadine, the transition of m/z 338 → 165 is commonly used. oup.comoup.com The validation of these methods is performed to evaluate selectivity, linearity, precision, accuracy, and sensitivity. researchgate.net The lower limit of quantification (LLOQ) achieved by these methods can be as low as 0.2 ng/mL, which is essential for detecting the low systemic concentrations often observed after topical administration in preclinical and clinical studies. oup.comoup.comrwandafda.gov.rw
Table 1: Comparison of Validated LC-MS/MS Method Parameters for Olopatadine Quantification in Plasma
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Sample Preparation | Protein Precipitation & Liquid-Liquid Extraction oup.comoup.com | Solid Phase Extraction (SPE) researchgate.net |
| Internal Standard | Amitriptyline oup.comoup.com | Olopatadine-d3 researchgate.net |
| Linearity Range | 0.2–100 ng/mL oup.comoup.com | Not specified, LLOQ is 1.0023 ng/mL researchgate.net |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL oup.comoup.com | 1.0023 ng/mL researchgate.net |
| Intra-day Precision | < 11.4% oup.comoup.com | Not specified |
| Inter-day Precision | < 11.4% oup.comoup.com | Not specified |
| Relative Error | -6.40% to 9.26% oup.comoup.com | Not specified |
| Chromatographic Run Time | 3.5 minutes oup.comoup.com | 2.5 minutes researchgate.net |
Use of Olopatadine-d3 as an Internal Standard in Preclinical Bioanalysis
In the bioanalysis of olopatadine, particularly through LC-MS/MS, the use of a stable isotope-labeled internal standard is a critical component for achieving high accuracy and precision. researchgate.netveeprho.com Olopatadine-d3 is the deuterium-labeled analogue of olopatadine and is frequently utilized for this purpose. veeprho.comcaymanchem.commedchemexpress.com
An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known quantity to every sample, calibrator, and quality control sample. The purpose of the IS is to correct for the potential loss of the analyte during sample preparation and for variability in the instrument response (e.g., injection volume and ionization efficiency). researchgate.net
Olopatadine-d3 is an ideal internal standard for the quantification of olopatadine because it co-elutes with the unlabeled drug during chromatography and exhibits nearly identical behavior during extraction and ionization. researchgate.net However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the peak area ratio of the analyte to the internal standard, a more accurate and reproducible quantification can be achieved. researchgate.net This stable isotope-labeled compound is specifically intended for use as an internal standard in GC- or LC-MS applications and is crucial for reliable analysis in pharmacokinetic studies. veeprho.comcaymanchem.com Its use was integral to a validated LC-MS/MS method for estimating olopatadine in human plasma, where it ensured the reliability of the pharmacokinetic data obtained. researchgate.net
Table 2: Chemical Properties of this compound
| Property | Detail |
|---|---|
| Formal Name | 11Z-[3-(dimethylamino-d3)propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-acetic acid, monohydrochloride caymanchem.com |
| CAS Number | 1331635-21-2 caymanchem.com |
| Molecular Formula | C₂₁H₂₀D₃NO₃ • HCl caymanchem.com |
| Formula Weight | 376.9 caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d3) caymanchem.com |
| Intended Use | Internal standard for the quantification of olopatadine by GC- or LC-MS caymanchem.com |
Molecular Interactions and Receptor Binding Studies of Olopatadine Analogues
Investigating Receptor Binding Affinities and Selectivity
The efficacy of olopatadine (B1677272) as an antihistamine is rooted in its specific binding to the histamine (B1213489) H1 receptor. Extensive research has been conducted to quantify its binding affinities and selectivity against various receptor subtypes.
Histamine H1 Receptor Antagonism Mechanisms
Olopatadine functions as a selective antagonist of the histamine H1 receptor. pediatriconcall.comguidetopharmacology.org Its mechanism of action involves blocking the effects of histamine, a primary mediator of allergic and inflammatory responses. drugbank.comnih.gov This antagonism prevents the typical symptoms associated with histamine release. drugbank.com
The high selectivity of olopatadine for the H1 receptor is attributed to a unique binding pocket. drugbank.com This pocket includes an aspartate residue in the third transmembrane helix of the receptor. drugbank.com Upon binding, olopatadine inhibits the H1 receptor signaling pathway, which in turn suppresses the release of inflammatory mediators such as tryptase, prostaglandin (B15479496) D2, and TNF-alpha, as well as pro-inflammatory cytokines. drugbank.com It also leads to a decrease in chemotaxis and inhibits the activation of eosinophils. drugbank.com
Studies have shown that olopatadine exhibits noncompetitive antagonism. karger.com This means it can inhibit the maximum response to histamine without significantly affecting the histamine EC50 values. karger.com The geometry of the dimethylaminopropylidene group in olopatadine is crucial for this potent noncompetitive property. karger.com It is suggested that the protonated amine group in this moiety of olopatadine forms an ionic bond with glutamic acid 181 (Glu181) located in the second extracellular loop of the H1 receptor, a characteristic not shared by its E-isomer. karger.com
Selectivity Against Other Histamine Receptor Subtypes (H2, H3)
A key feature of olopatadine is its remarkable selectivity for the H1 receptor over other histamine receptor subtypes, namely H2 and H3. nih.govnih.gov This high selectivity contributes to its favorable side effect profile, as it avoids the actions mediated by H2 and H3 receptors. researchgate.net
Binding affinity studies have quantified this selectivity. The affinity of olopatadine for the H1 receptor is significantly higher than for H2 and H3 receptors. nih.gov Specifically, olopatadine is reported to be 1,059 times more selective for H1 than for H2 receptors and 4,177 times more selective for H1 than for H3 receptors. researchgate.netresearchgate.netcaymanchem.combertin-bioreagent.com This level of selectivity is superior to that of other ocularly used antihistamines like ketotifen, levocabastine, antazoline, and pheniramine. nih.gov
The dissociation constant (Ki) values further illustrate this selectivity. For olopatadine, the Ki for the H1 receptor is approximately 31.6 nM to 41.1 nM. nih.govresearchgate.netresearchgate.net In stark contrast, the Ki values for H2 and H3 receptors are in the micromolar range, specifically around 43,437 nM to 100,000 nM for H2 and 79,400 nM to 171,666 nM for H3. nih.govresearchgate.netresearchgate.netreviewofcontactlenses.com
Table 1: Binding Affinities (Ki) of Olopatadine for Histamine Receptor Subtypes
Receptor Subtype Binding Affinity (Ki) in nM Reference Histamine H1 Receptor 31.6 - 41.1 [2, 3, 6] Histamine H2 Receptor 43,437 - 100,000 [2, 3, 6, 17] Histamine H3 Receptor 79,400 - 171,666 [2, 3, 6, 17]
Evaluation of Binding to Non-Histamine Receptor Sites
To further characterize its specificity, olopatadine has been evaluated for its binding to a wide array of non-histamine receptor sites. These studies have consistently demonstrated that olopatadine has negligible effects on other receptors, including alpha-adrenergic, dopamine, muscarinic type 1 and 2, and serotonin (B10506) receptors. pediatriconcall.comdrugbank.comhres.ca
In a comprehensive screening of 42 non-histamine receptor binding assays, olopatadine was found to interact significantly with only two of these sites. nih.gov This lack of significant interaction with numerous other receptors underscores its high specificity and contributes to its clean pharmacological profile. researchgate.net Some in vitro binding studies have suggested a minor affinity for 5-HT2 receptors, though the clinical significance of this is considered minimal. fda.gov
In Vitro Methodologies for Ligand-Receptor Interaction Analysis
A variety of in vitro techniques are employed to meticulously analyze the interaction between ligands like olopatadine and their corresponding receptors. These methods provide critical data on binding kinetics, affinity, and functional consequences of the ligand-receptor interaction.
Radioligand Binding Assays (Competition, Saturation, Kinetic Studies)
Radioligand binding assays are a cornerstone for studying receptor-ligand interactions and are routinely used to determine the binding affinity and kinetics of drugs to their targets. nih.govresearchgate.net These assays utilize a radiolabeled form of a ligand to quantify its binding to a receptor.
In the context of olopatadine, these assays have been instrumental in determining its binding characteristics at the H1 receptor. researchgate.net Competition binding assays, for instance, involve competing the binding of a radiolabeled ligand (like [3H]pyrilamine for the H1 receptor) with increasing concentrations of an unlabeled ligand (olopatadine). researchgate.netresearchgate.net This allows for the determination of the inhibitory constant (Ki) of the unlabeled ligand.
Saturation binding experiments are used to determine the density of receptors in a tissue (Bmax) and the dissociation constant (Kd) of the radioligand. nih.gov Kinetic studies, on the other hand, measure the rates of association (kon) and dissociation (koff) of a ligand from its receptor, providing insights into the residence time of the drug-receptor complex. nih.gov Studies using [3H]olopatadine have helped to characterize its kinetic binding profile at the H1 receptor. nih.govresearchgate.net
Functional Assays for Receptor Antagonism (e.g., Phosphoinositide Turnover Inhibition)
Functional assays are crucial for understanding the physiological consequence of a ligand binding to its receptor. These assays measure the biological response elicited by receptor activation or inhibition. nih.gov
For olopatadine, a key functional assay is the measurement of phosphoinositide (PI) turnover inhibition. nih.govresearchgate.netcaymanchem.combertin-bioreagent.com Histamine H1 receptor activation leads to an increase in the turnover of phosphoinositides, a key step in the intracellular signaling cascade. drugbank.comnih.govacs.org Olopatadine has been shown to potently antagonize this histamine-induced PI turnover in various human ocular cells, including conjunctival epithelial cells, corneal fibroblasts, and trabecular meshwork cells. nih.govresearchgate.netcaymanchem.combertin-bioreagent.com
The half-maximal inhibitory concentration (IC50) values from these assays provide a measure of the functional potency of olopatadine. Studies have reported IC50 values for olopatadine in inhibiting histamine-induced phosphoinositide turnover to be in the nanomolar range, for example, 9.5 nM in human conjunctival epithelial cells, 19 nM in human corneal fibroblasts, and 39.9 nM in transformed human trabecular meshwork cells. nih.govresearchgate.netcaymanchem.combertin-bioreagent.com These findings confirm olopatadine as a high-potency H1-selective histamine antagonist. researchgate.net
Table 2: Functional Potency (IC50) of Olopatadine in Phosphoinositide Turnover Inhibition
Cell Type IC50 (nM) Reference Human Conjunctival Epithelial Cells 9.5 - 10 [2, 3, 12, 18] Human Corneal Fibroblasts 19 [3, 12, 18] Human Trabecular Meshwork Cells 39.9 [3, 12, 18]
Theoretical Considerations of Deuteration Impact on Molecular Interactions
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in a molecule like Olopatadine to form Olopatadine-d3 Hydrochloride can introduce subtle yet significant changes in its physicochemical properties. These alterations can, in turn, influence its interactions at the molecular level, particularly with its biological targets. The primary theoretical underpinnings for these effects revolve around the kinetic isotope effect and changes in molecular vibrations, which can impact bond strengths and lengths.
Potential Effects on Receptor Binding Affinity
Deuteration of a ligand can modulate its binding affinity for a receptor through several mechanisms. The replacement of hydrogen with deuterium results in a stronger and shorter covalent bond (the C-D bond versus the C-H bond). This is because the greater mass of deuterium leads to a lower zero-point vibrational energy. This fundamental difference can influence non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for ligand-receptor recognition and binding.
Computational studies on other deuterated molecules have provided insights into these potential effects. For instance, research on deuterated histamine, another biogenic amine that interacts with G-protein coupled receptors, has shown that deuteration can increase its binding affinity for the H2 receptor. researchgate.netmdpi.com This enhanced affinity was attributed to altered hydrogen bonding interactions within the receptor's binding pocket. researchgate.netresearchgate.net Theoretical calculations have suggested that while the hydration energy of the deuterated molecule might be slightly less favorable, this can be outweighed by a more significant increase in the interaction energy with the receptor. nih.gov One study calculated a difference in the binding free energy of -0.85 kcal/mol for deuterated histamine, which was in close agreement with the experimental value of -0.75 kcal/mol, indicating a 3-4 times higher affinity upon deuteration. researchgate.netmdpi.com
The effect of deuteration on binding affinity is not universal and can be highly dependent on the specific ligand and receptor. irb.hr For example, while deuteration increased the affinity of histamine and 4-methylhistamine (B1206604) for the H2 receptor, it decreased the affinity of 2-methylhistamine. nih.govmdpi.com In the case of Olopatadine-d3, where the deuterium atoms are located on the dimethylamino group, the impact on binding to the histamine H1 receptor would depend on the precise nature of the interactions involving this part of the molecule. Olopatadine is a selective histamine H1 receptor antagonist with a binding affinity (Ki) in the range of 30 to 50 nM. caymanchem.comgoogle.com It is known to be highly selective for the H1 receptor over H2 and H3 receptors. caymanchem.com The dimethylaminopropylidene side chain is a key element for its antiallergic activities. researchgate.net
Table 1: Theoretical Impact of Deuteration on Ligand-Receptor Binding Parameters
| Parameter | Potential Effect of Deuteration | Rationale |
| Binding Affinity (Ki) | Increase, Decrease, or No Change | Dependent on the role of the deuterated position in receptor interactions. Changes in hydrogen bonding and van der Waals forces can alter affinity. nih.govirb.hr |
| Binding Free Energy (ΔG) | More Negative (stronger binding) or Less Negative (weaker binding) | A composite effect of changes in enthalpy (stronger bonds) and entropy (altered vibrational modes). mdpi.com |
| Hydrogen Bond Strength | Potentially Strengthened | The shorter C-D bond can lead to altered geometry and strength of hydrogen bonds with receptor residues. researchgate.net |
| van der Waals Interactions | Potentially Altered | Changes in bond length and vibrational modes can subtly modify the shape and polarizability of the molecule, affecting these interactions. |
This table presents theoretical possibilities. The actual effects on this compound would require specific experimental and computational studies.
Structural and Conformational Implications of Deuterium Substitution on Ligand-Target Interactions
Computational studies on histamine have shown that it can exist in different conformations, such as gauche and trans, with distinct geometries. mdpi.com The relative populations of these conformers could be influenced by deuteration, which in turn could affect how the molecule fits into the binding pocket of the receptor. The geometry around the double bond in the dimethylaminopropylidene group of Olopatadine is known to be critical for its potent noncompetitive antagonistic property at the histamine H1 receptor. researchgate.net Any subtle change in the conformational dynamics of this side chain due to deuteration could potentially modulate its interaction with the receptor.
Furthermore, the reduced vibrational frequency of the C-D bond compared to the C-H bond means that deuterated compounds are sterically slightly smaller. irb.hr While this effect is minor, in a tightly packed binding site, even small changes in molecular volume and shape can influence the goodness of fit between the ligand and the receptor, thereby affecting binding affinity and selectivity. The interaction of Olopatadine with the histamine H1 receptor involves a unique binding pocket, and the carboxyl group present in second-generation H1 antagonists like Olopatadine interacts with specific residues such as Lys 191. researchgate.netjst.go.jp The precise orientation of the entire molecule, including the deuterated dimethylamino group, is crucial for optimal binding.
Table 2: Potential Structural and Conformational Effects of Deuteration
| Structural Aspect | Potential Implication of Deuterium Substitution |
| Bond Length | C-D bonds are slightly shorter than C-H bonds. irb.hr |
| Molecular Volume | Deuterated compounds have a slightly smaller molecular volume. |
| Conformational Equilibrium | May shift the equilibrium between different conformers of the molecule. mdpi.com |
| Flexibility | Can alter the flexibility of the deuterated portion of the molecule. |
| Ligand-Receptor Fit | Subtle changes in shape and size could improve or worsen the complementarity with the receptor's binding site. |
These are general principles of deuterium substitution; their specific impact on this compound's interaction with the H1 receptor is a subject for detailed investigation.
Q & A
Basic Research Questions
Q. How can Olopatadine-d3 Hydrochloride be synthesized and characterized for use as an internal standard in analytical workflows?
- Methodology : Deuterium labeling typically involves hydrogen-deuterium exchange under controlled catalytic conditions (e.g., using deuterated solvents like D₂O or deuterium gas). Post-synthesis, structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS). Purity is validated via HPLC with UV detection, referencing USP monographs for Olopatadine Hydrochloride .
- Key Considerations : Ensure isotopic purity (>98%) to avoid interference in quantitative assays. Cross-validate with non-deuterated analogs to confirm retention time consistency in chromatographic methods .
Q. What are the standard analytical protocols for quantifying this compound in biological matrices?
- Methodology : Use LC-MS/MS with a deuterated internal standard (e.g., Olopatadine-d3) to minimize matrix effects. Example parameters:
- Column : ZORBAX Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm).
- Ion transitions : m/z 338.1 → 165.1 (Olopatadine) and m/z 341.1 → 165.1 (Olopatadine-d3).
- Mobile phase : 10 mM ammonium formate (0.1% formic acid) and acetonitrile (0.1% formic acid) in a 50:50 ratio .
Advanced Research Questions
Q. How to design pharmacokinetic studies using this compound to assess tissue-specific distribution?
- Experimental Design :
- Dosing : Administer deuterated and non-deuterated forms in parallel to compare bioavailability.
- Sampling : Collect plasma, ocular tissues, and CSF at staggered timepoints (0.5–24 hrs).
- Analysis : Use LC-MS/MS to differentiate isotopic forms and calculate tissue-to-plasma ratios .
Q. How to resolve contradictions in receptor binding data for this compound across studies?
- Case Example : Discrepancies in H1 histamine receptor antagonism potency (e.g., Kd variability).
- Troubleshooting :
- Assay Conditions : Validate receptor binding assays (e.g., radioligand displacement) under standardized pH, temperature, and buffer conditions.
- Control Experiments : Include reference antagonists (e.g., Cetirizine) to calibrate receptor preparation variability .
Q. What strategies optimize impurity profiling of this compound during stability testing?
- Key Impurities : N-Desmethyl derivatives and N-oxide metabolites (e.g., Olopatadine N-Oxide, CAS 1246832-94-9).
- Analytical Workflow :
- HPLC-DAD : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to separate degradants.
- MS/MS Identification : Fragment ions at m/z 353.4 (N-Oxide) and m/z 337.4 (parent compound) .
Q. How to validate cross-reactivity of this compound with non-target receptors in polypharmacology studies?
- Screening Protocol :
- Panel Assays : Test against GPCRs (e.g., dopamine D3, serotonin 5-HT2A) at 10 µM concentration.
- Functional Assays : Measure cAMP inhibition (H3 receptors) or calcium flux (H4 receptors) to confirm selectivity .
Tables for Reference
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₀D₃NO₃·HCl | |
| CAS Number | 140462-76-6 | |
| Isotopic Purity | >98% (by HRMS) |
Table 2 : Common Analytical Challenges and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
